Benzyl (2-oxocyclohexyl)carbamate

Description

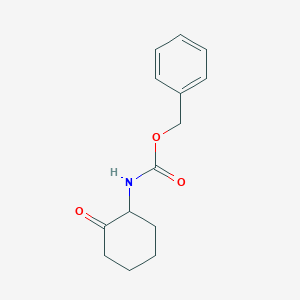

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPVDJPKTJYHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2 Oxocyclohexyl Carbamate and Its Derivatives

Direct Synthesis Approaches for Benzyl (B1604629) (2-oxocyclohexyl)carbamate

The direct synthesis of benzyl (2-oxocyclohexyl)carbamate can be approached through methods that construct the carbamate (B1207046) functionality on a pre-existing 2-aminocyclohexanone (B1594113) scaffold or by forming the core structure through cyclization or rearrangement reactions.

Application of Oxidation Reactions in Carbamate Synthesis

While direct oxidative amidation of a cyclohexanone (B45756) to a carbamate in a single step is not a commonly reported method, oxidative reactions play a crucial role in the synthesis of precursors and analogous compounds. For instance, the synthesis of (S)-N-Boc-2-aminocyclohexanone, a closely related derivative, starts from cyclohexanone which undergoes amination to introduce the amino group. This is then protected to form the carbamate.

Oxidative coupling reactions represent a viable, albeit indirect, route. For example, carbamates can be synthesized through the oxidative coupling of β-dicarbonyl compounds or 2-carbonyl-substituted phenols with N,N'-disubstituted formamides using a copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Another approach involves the oxidative amidation of aldehydes with amines, which can be catalyzed by copper-based metal-organic frameworks (MOFs) or other copper salts. organic-chemistry.orgrsc.org These methods, while not directly starting from a simple cyclohexane (B81311), highlight the utility of oxidative C-N bond formation in carbamate synthesis. A hypothetical direct route could involve the oxidation of a suitable N-benzyl-2-aminocyclohexanol derivative, though this specific transformation is not extensively documented.

Consideration of Stereocontrol in Cyclohexyl Ring Formation

Controlling the stereochemistry of the cyclohexyl ring is paramount, especially when synthesizing chiral derivatives of this compound. The synthesis of enantiomerically pure or enriched aminocyclohexane derivatives often relies on stereoselective methods.

One common strategy involves the use of chiral starting materials or auxiliaries. For instance, the synthesis of (S)-N-Boc-2-aminocyclohexanone relies on starting with the chiral (S)-2-aminocyclohexanone. Another powerful technique is the Diels-Alder reaction, which can establish multiple stereocenters in a single step with high stereoselectivity. The reaction of furan (B31954) with nitroacrylate esters, for example, provides a versatile template for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which can be further elaborated into aminocyclohexanone derivatives. researchgate.net

Furthermore, stereoselective reductions of prochiral ketones or imines are widely employed. Chelation-controlled reductions of bromomethyl ketone intermediates have been used in the highly diastereoselective synthesis of anti-N-protected-α-amino epoxides, a strategy that could be adapted for the synthesis of specific stereoisomers of 2-aminocyclohexanone precursors. nih.gov The conformation of the cyclohexane ring also plays a critical role in directing the stereochemical outcome of reactions. For E2 eliminations in cyclohexane systems, an anti-periplanar arrangement of the leaving group and a proton is required, which necessitates that both be in axial positions. This conformational requirement can be exploited to control the stereochemistry of products formed from cyclohexane precursors. fiveable.me

Synthesis of Structurally Related Oxocyclohexylcarbamate Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These syntheses often involve modifications to the cyclohexyl ring or the use of different carbamate protecting groups.

Strategies for Modification of the Cyclohexyl Ring System

Modifications to the cyclohexyl ring can be introduced either before or after the formation of the carbamate. A variety of functional groups can be installed on the ring to create a diverse range of derivatives. For example, fluorinated derivatives of 2-aminocyclohexanecarboxylic acid have been synthesized through regio- and stereoselective transformations of a carbon-carbon double bond within the ring. ug.edu.pl This involves steps like iodolactonization followed by hydroxy-fluorine exchange. ug.edu.pl

Hydroxylated derivatives can also be prepared stereoselectively. The Diels-Alder adduct of furan and ethyl (E)-3-nitroacrylate serves as a versatile starting point for creating mono- and dihydroxylated 2-aminocyclohexanecarboxylic acid derivatives. researchgate.net These hydroxylated compounds can then be converted to the corresponding oxocyclohexylcarbamates.

The introduction of substituents can also be achieved through standard organic transformations. For example, the ketone group in benzyl N-(1-methyl-4-oxocyclohexyl)carbamate can be reduced to an alcohol, or the benzyl group can be replaced through substitution reactions. researchgate.net

Impact of Substituents on Synthetic Pathway Efficiency

The nature and position of substituents on the cyclohexyl ring can have a significant impact on the efficiency and outcome of synthetic pathways. These effects can be both electronic and steric in nature.

Electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro or carbonyl groups, decrease the electron density and can deactivate the ring towards certain reactions. fiveable.memasterorganicchemistry.comlibretexts.org These electronic effects can influence the rates and regioselectivity of reactions on the cyclohexyl ring. For instance, in electrophilic aromatic substitution, which shares principles with reactions on substituted cyclohexanes, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.org

Steric hindrance from bulky substituents can also play a crucial role. Bulky groups on the cyclohexyl ring can influence the preferred chair conformation, with a tendency to occupy the more stable equatorial position to minimize 1,3-diaxial interactions. fiveable.me This conformational preference can, in turn, affect the accessibility of adjacent reaction sites and the stereochemical outcome of reactions. For example, in the copper-catalyzed aminohalogenation of O-alkynyl carbamates, the presence of a bulky α,α-cyclohexyl-substituted propargyl carbamate was found to favor an alkoxyhalogenation pathway over the expected aminohalogenation, demonstrating how steric bulk can alter the course of a reaction. nih.gov

Protecting Group Chemistry and Deprotection Techniques

The synthesis of this compound and its derivatives often requires the use of protecting groups to prevent unwanted side reactions of the amine functionality. The benzyl carbamate (Cbz or Z) group itself is a widely used protecting group for amines. masterorganicchemistry.com

Deprotection of the benzyl carbamate group is most commonly achieved through catalytic hydrogenation. masterorganicchemistry.com This is a mild and efficient method that typically involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.com This method is advantageous as it occurs under neutral pH, preserving acid- or base-sensitive functional groups. masterorganicchemistry.com Other deprotection methods for carbamates include treatment with strong acids like trifluoroacetic acid (TFA) for the Boc group, or basic conditions for the Fmoc group. masterorganicchemistry.com In some cases, Lewis acids can also be used to cleave the Cbz group. The ability to selectively deprotect is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.

Utility of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is a crucial amine-protecting group in organic synthesis. total-synthesis.comwikipedia.orgbachem.com It was first introduced by Leonidas Zervas in the 1930s, a discovery that revolutionized the field of controlled peptide synthesis. total-synthesis.comwikipedia.org The Cbz group transforms a reactive amine into a much less nucleophilic carbamate, thereby preventing unwanted side reactions during subsequent synthetic steps. total-synthesis.comwikipedia.org This "reactivity masking" is fundamental in the multi-step synthesis of complex molecules. wikipedia.org

The introduction of the Cbz group is typically achieved by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. wikipedia.orghighfine.com Common procedures involve using bases like sodium carbonate in water or organic bases in aprotic solvents. total-synthesis.comwikipedia.orgijacskros.com The reaction proceeds via the nucleophilic attack of the amine on the highly reactive benzyl chloroformate. total-synthesis.com For less reactive amines or to achieve higher selectivity, other activated reagents such as Cbz-OSu (N-succinimidyl benzyloxycarbonyl) or Cbz₂O can be employed. total-synthesis.comhighfine.com The Cbz group's stability under a wide range of conditions, including basic and mildly acidic environments, makes it orthogonal to many other protecting groups, such as the Boc group. total-synthesis.comfiveable.me This stability allows for selective manipulations at other parts of a molecule without affecting the protected amine. total-synthesis.com

The Cbz group's utility extends beyond amine protection to other nucleophiles like alcohols and thiols. total-synthesis.com Its application was a cornerstone of the Bergmann-Zervas method for peptide synthesis for two decades and remains widely used in organic synthesis today. wikipedia.org

Table 1: Common Reagents for Cbz Protection

| Reagent Name | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| Benzyl Chloroformate | Cbz-Cl, Z-Cl | Amine, base (e.g., NaHCO₃, Et₃N), solvent (e.g., CH₂Cl₂, water) total-synthesis.comhighfine.com |

| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Amine, basic conditions total-synthesis.comhighfine.com |

| Dibenzyl dicarbonate | Cbz₂O | Amine, basic conditions total-synthesis.com |

Methodologies for Carbamate Moiety Cleavage

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. highfine.com It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. highfine.com The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. highfine.com Various hydrogen donors can be used, including hydrogen gas (H₂), ammonium (B1175870) formate, or cyclohexadiene. highfine.com This method is often rapid and clean, proceeding at room temperature and atmospheric pressure. highfine.com However, it is incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or certain sulfur-containing groups that can poison the catalyst. highfine.com

Acidic Cleavage: Strong acids can also be used to cleave the Cbz group. bachem.comhighfine.com A common reagent is hydrogen bromide in acetic acid (HBr/HOAc). bachem.comhighfine.com This method is useful when catalytic hydrogenolysis is not feasible due to the presence of reducible groups. highfine.com The mechanism involves the acid-mediated decomposition of the carbamate, which generates a benzyl cation. highfine.com A newer, milder method employs a combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can selectively deprotect N-Cbz groups even in the presence of other acid-sensitive or reducible groups like O-benzyl (Bn) ethers. acs.org

Reductive Cleavage: Dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Na/NH₃), provide another alternative for Cbz removal. highfine.com These are powerful reducing conditions suitable for robust substrates. highfine.com

Other Cleavage Methods:

Nucleophilic Cleavage: A method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide has been developed for the deprotection of Cbz and other carbamates, which is advantageous for substrates with sensitive functionalities. organic-chemistry.org

Radical Cleavage: Tributylstannyl radicals have been shown to selectively deprotect N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings, while not affecting N-Cbz derivatives of basic amines. acs.org

Enzymatic Cleavage: Specific enzymes, such as one isolated from Sphingomonas paucimobilis, can catalyze the enantioselective cleavage of N-Cbz groups from protected amino acids. researchgate.net This method is highly selective for one enantiomer, leaving the other untouched. researchgate.net

Lewis Acid-Mediated Cleavage: The combination of trifluoroacetic acid and dimethylsulfide can cleave carbamate linkers, demonstrating stability to a wide range of other acidic and basic conditions. researchgate.net

The selection of an appropriate cleavage strategy is crucial for the successful synthesis of the target molecule, ensuring the desired functional group is revealed without compromising the integrity of the rest of the structure.

Table 2: Methodologies for Cbz Group Cleavage

| Method | Reagents | Key Features & Applications |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C; Ammonium formate, Pd/C | Mild, common, high yield. Not suitable for molecules with reducible groups (e.g., alkenes, benzyl ethers). highfine.com |

| Strong Acid Cleavage | HBr/HOAc; HF | Effective when hydrogenolysis is not an option. Can be harsh. bachem.comhighfine.com |

| Mild Acidic Cleavage | AlCl₃, HFIP | Selective for N-Cbz over O-Bn and N-Bn groups; tolerates reducible groups. acs.org |

| Dissolving Metal Reduction | Na, liquid NH₃ | Strong reducing conditions. highfine.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates with sensitive functionalities where hydrogenolysis is not suitable. organic-chemistry.org |

| Radical Cleavage | n-Bu₃SnH, AIBN | Selective for Cbz on non-basic nitrogens (amides, heterocycles) over basic amines. acs.org |

Reaction Chemistry and Synthetic Applications of Benzyl 2 Oxocyclohexyl Carbamate

Intrinsic Reactivity of the Carbamate (B1207046) Functional Group

The carbamate group in Benzyl (B1604629) (2-oxocyclohexyl)carbamate, specifically a benzyloxycarbonyl (Cbz or Z) group, is a well-established protecting group for amines in organic synthesis. nih.gov Its primary role is to decrease the nucleophilicity of the amine nitrogen, rendering it stable to a wide range of reaction conditions. The stability of the carbamate arises from the resonance between the nitrogen lone pair and the carbonyl group, which imparts partial double bond character to the C-N bond. nih.gov

While generally stable, the Cbz group can be cleaved under specific conditions, most commonly through hydrogenolysis catalyzed by palladium on carbon (Pd/C). This reaction proceeds with the cleavage of the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide. Alternatively, Lewis acids can also be employed for its removal. researchgate.net The carbamate moiety itself can act as an electrophile under certain conditions, reacting with strong nucleophiles. d-nb.info This dual nature of stability and selective reactivity makes the Cbz group a cornerstone of modern peptide synthesis and the synthesis of complex amine-containing molecules.

Chemical Transformations Involving the 2-Oxocyclohexyl System

The 2-oxocyclohexyl moiety provides a rich platform for a variety of chemical transformations, ranging from reactions at the α-carbon to the carbonyl group itself.

Benzyl (2-oxocyclohexyl)carbamate is a precursor to N-acyliminium ions, which are highly reactive electrophilic intermediates. These ions are typically generated in situ from α-hydroxy or α-alkoxy carbamates in the presence of a Lewis or Brønsted acid. thieme-connect.debeilstein-journals.org The N-acyliminium ion derived from this compound can then undergo α-amidoalkylation reactions, forming new carbon-carbon or carbon-heteroatom bonds at the carbon alpha to the nitrogen. nih.govresearchgate.net

A notable method for generating these reactive intermediates involves the use of 1-(N-acylamino)alkyltriarylphosphonium salts. These salts, prepared from the corresponding N-(1-methoxyalkyl)amide, exhibit weakened Cα-P+ bond strength, facilitating the generation of the N-acyliminium cation without the need for a catalyst in many cases. nih.gov These phosphonium (B103445) salts react smoothly with a diverse array of carbon- and heteroatom-based nucleophiles at room temperature in short reaction times. nih.govsemanticscholar.org

The efficiency of these α-amidoalkylation reactions can be influenced by the nature of the protecting group on the nitrogen. For instance, the use of the benzyloxycarbamate (Cbz) group has been observed to sometimes result in lower reaction efficiencies compared to other acyl groups in reactions with certain nucleophiles like 1,3-dicarbonyl compounds. nih.govsemanticscholar.org

Table 1: Examples of α-Amidoalkylation Reactions using a Derivative of this compound

| Entry | Nucleophile | Product | Yield (%) |

| 1 | 1-Morpholinocyclohexene | Benzyl N-[1-(2-oxocyclohexyl)-2-phenylethyl]carbamate | 33 |

| 2 | Diethyl malonate | Diethyl 2-(1-(benzyloxycarbonylamino)ethyl)malonate | <30 |

| 3 | Dimethyl malonate | Dimethyl 2-(1-(benzyloxycarbonylamino)ethyl)malonate | <30 |

| 4 | Ethyl acetoacetate | Ethyl 2-(1-(benzyloxycarbonylamino)ethyl)acetoacetate | <30 |

| 5 | Benzotriazole sodium salt | N-(1-(Benzotriazol-1-yl)alkyl)amide derivative | Good |

| 6 | p-Toluenesulfinate sodium salt | α-Amido sulfone derivative | Good |

| 7 | Benzylamine | Aminal derivative | Good |

Data sourced from studies on 1-(N-acylamino)alkyltriarylphosphonium salts. nih.govmdpi.com

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The Passerini reaction is a classic MCR that involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. nih.govwalisongo.ac.id

While there are no specific examples in the reviewed literature of this compound directly participating in a Passerini reaction, α-amino ketones are known to be suitable substrates for such transformations, particularly when the ketone is activated by electron-withdrawing groups. nih.govacs.org The reaction of a ketoacid with an isocyanide can lead to the formation of bicyclic products, demonstrating the potential for intramolecular Passerini reactions. d-nb.infovu.nl Given that this compound contains a ketone functionality, its participation in Passerini-type reactions under appropriate conditions is conceivable, likely leading to complex, polyfunctionalized products.

The dual functionality of this compound allows for a range of intermolecular reactions. The ketone carbonyl group is susceptible to attack by various nucleophiles. For instance, reductive amination of the ketone can be performed to introduce a new amino group, leading to the formation of diamine derivatives. nih.gov

The α-carbon to the carbonyl group can also be a site of reactivity. Enolate formation under basic conditions allows for subsequent alkylation or other reactions with electrophiles. For example, enantioselective α-alkylation of cyclohexanone (B45756) derivatives can be achieved using photo-organocatalytic methods to form new carbon-carbon bonds. nih.gov

Furthermore, as discussed in section 3.2.1, the generation of an N-acyliminium ion from this compound opens up a plethora of possibilities for intermolecular reactions with a wide variety of nucleophiles, including enamines, malonates, and various heteroatoms. nih.govsemanticscholar.org

This compound as a Strategic Synthetic Intermediate

The reactivity profile of this compound makes it a valuable intermediate in the strategic planning of complex molecule synthesis.

This compound and structurally similar N-protected α-amino ketones are valuable building blocks in the synthesis of natural products and their analogues. nih.govnih.gov The ability to introduce stereocenters and functional groups in a controlled manner is crucial in total synthesis.

One documented application involves the enzymatic transamination of this compound. Using ω-transaminases, the ketone can be converted to the corresponding amine with high stereoselectivity, providing access to enantiomerically pure cis- and trans-1,2-diaminocyclohexane derivatives. google.comgoogle.com These chiral diamines are important scaffolds in many biologically active compounds and are used as ligands in asymmetric catalysis.

In a broader context, the N-acyliminium ion chemistry derived from such precursors has been employed in the synthesis of various alkaloids and other complex polycyclic systems. researchgate.net While a specific total synthesis directly employing this compound was not prominently featured in the surveyed literature, its potential as a key intermediate is evident from the reactivity patterns and its successful use in creating complex fragments of larger molecules. nih.govnih.govmdpi.com

Building Block for Novel Nitrogen-Containing Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic carbamate nitrogen (after potential activation) and an electrophilic ketone carbonyl, along with reactive alpha-protons, allows for its participation in a range of cyclization and condensation reactions.

One notable application involves its use in the formation of substituted pyrrolidine-2,5-diones. For instance, in organocatalyzed asymmetric conjugate additions, the enolate derived from cyclohexanone can react with maleimides. While not directly starting with this compound, the resulting product, such as 3-(2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione, showcases the utility of the 2-oxocyclohexyl moiety in constructing heterocyclic frameworks. ua.es The presence of the carbamate group in this compound offers a handle for further transformations or for influencing the stereochemical outcome of such reactions.

Furthermore, the core structure is amenable to intramolecular reactions to form fused heterocyclic systems. For example, derivatives like N-Benzyl-2-(2-oxocyclohexyl)acetamide have been shown to undergo thermolysis in the presence of an acid catalyst to yield fused indolines through an intramolecular Diels-Alder (IMDAF) reaction of an in-situ generated furan (B31954). acs.org This highlights the potential of the 2-oxocyclohexyl group, once appropriately functionalized, to act as a dienophile or to be converted into a diene precursor for cycloaddition reactions.

A more direct route to incorporating the protected nitrogen atom into a new ring system is through α-amidoalkylation reactions. The reaction of 1-(N-acylamino)alkyltriarylphosphonium salts, which can be prepared from benzyl carbamate derivatives, with enamines like 1-morpholinocyclohexene, yields α-amidoalkylated ketones. mdpi.com This method allows for the direct formation of a carbon-nitrogen bond at the α-position of the cyclohexanone ring, furnishing products that are advanced intermediates for the synthesis of various nitrogen heterocycles. The reaction of a phosphonium salt derived from benzyl carbamate with 1-morpholinocyclohexene leads to the formation of Benzyl N-[1-(2-oxocyclohexyl)alkyl]carbamate derivatives. mdpi.com These products can be envisioned as precursors to fused pyrazines, piperazines, or other diazepane-type structures through subsequent condensation or cyclization reactions.

The following table summarizes the synthesis of α-amidoalkylated ketones using this methodology:

| Entry | R Group | Product | Yield (%) | Diastereomeric Ratio |

| 1 | -CH₂CH(CH₃)₂ | Benzyl N-[1-(2-oxocyclohexyl)-3-methylbutyl]carbamate | 40 | Single diastereoisomer |

| 2 | -CH₂Ph | Benzyl N-[1-(2-oxocyclohexyl)-2-phenylethyl]carbamate | 33 | 13.4:1 |

| 3 | -CH₂OtBu | Benzyl N-[1-(2-oxocyclohexyl)-2-tert-butoxyethyl]carbamate | 31 | Single diastereoisomer |

| Data sourced from mdpi.com |

These examples demonstrate the utility of this compound and its derivatives as key building blocks in the strategic assembly of complex nitrogen-containing heterocyclic systems, which are prevalent motifs in medicinal chemistry and natural product synthesis. chim.itresearchgate.net

Application as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The chiral version of this compound, specifically its enantiopure forms such as (S)-Benzyl (2-oxocyclohexyl)carbamate, holds significant potential as a chiral auxiliary or a chiral building block in asymmetric synthesis. nih.gov The inherent chirality of the molecule can be leveraged to control the stereochemical outcome of reactions at or adjacent to the cyclohexanone ring.

The fundamental principle of a chiral auxiliary is its temporary incorporation into a substrate to direct a subsequent diastereoselective transformation. dokumen.pubresearchgate.netuwindsor.ca After the desired stereocenter is created, the auxiliary is removed. In the context of this compound, the chiral center at the C2 position can influence the approach of reagents to the enolate formed from the cyclohexanone.

A key application lies in the diastereoselective alkylation of the enolate derived from a chiral N-acyloxazolidinone, a classic strategy in asymmetric synthesis. nih.gov While direct examples utilizing this compound as the primary chiral auxiliary are not extensively documented in readily available literature, its structural features are analogous to well-established systems. The carbamate functionality can be part of a larger chiral directing group.

Research has shown that reactions involving the 2-oxocyclohexyl moiety can proceed with high diastereoselectivity. For instance, the α-amidoalkylation of 1-morpholinocyclohexene with phosphonium salts derived from benzyl carbamate and various aldehydes leads to products with the general structure of Benzyl N-[1-(2-oxocyclohexyl)alkyl]carbamate. mdpi.com When a chiral center is present, as in the phosphonium salt precursor, the reaction can exhibit significant diastereoselectivity.

The following table presents the diastereoselectivity observed in the synthesis of such compounds:

| Product | Diastereomeric Ratio |

| Benzyl N-[1-(2-oxocyclohexyl)-2-phenylethyl]carbamate | 13.4:1 |

| Benzyl N-[1-(2-oxocyclohexyl)-3-methylbutyl]carbamate | Single diastereoisomer detected |

| Benzyl N-[1-(2-oxocyclohexyl)-2-tert-butoxyethyl]carbamate | Single diastereoisomer detected |

| Data sourced from mdpi.com |

The high diastereomeric ratios observed underscore the directing effect of the existing stereocenter, which, in a purposefully designed asymmetric synthesis, would be the chiral center of the auxiliary itself. The stereochemical outcome is dictated by the formation of a sterically biased transition state, where the incoming electrophile preferentially attacks from the less hindered face of the enolate. dokumen.pub

Furthermore, the ketone functionality of this compound can be the target of stereoselective nucleophilic additions. The chiral carbamate group can direct the facial attack of a nucleophile, such as a Grignard reagent or an organolithium compound, leading to the formation of chiral tertiary alcohols with high diastereomeric excess.

Once the desired stereoselective transformation is complete, the benzyl carbamate protecting group can be readily cleaved under various conditions, such as hydrogenolysis, to reveal the free amine. The cyclohexanone moiety can also be further manipulated or the entire chiral auxiliary can be cleaved off, for example, through oxidative cleavage, to yield the enantiomerically enriched final product. The successful application of related chiral auxiliaries in asymmetric aldol (B89426) reactions and alkylations provides a strong precedent for the potential utility of chiral this compound in constructing stereochemically defined molecules. nih.govtcichemicals.com

Spectroscopic Characterization and Structural Elucidation of Benzyl 2 Oxocyclohexyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of Benzyl (B1604629) (2-oxocyclohexyl)carbamate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum, while the protons of the cyclohexyl ring and the benzylic methylene (B1212753) group resonate in the upfield region.

The chemical shifts (δ) for the major diastereomer of Benzyl (2-oxocyclohexyl)carbamate in Chloroform-d (CDCl₃) are presented in the table below. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicities) provide information about the neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.26 | s | Aromatic Protons (Benzyl) |

| 5.26 | tq | Benzylic CH₂ and CH of cyclohexyl |

| 2.84 | td | CH of cyclohexyl |

| 2.49 | d | CH₂ of cyclohexyl |

| 2.12 | dq | CH of cyclohexyl |

| 2.02 – 1.87 | m | CH₂ of cyclohexyl |

| 1.86 – 1.71 | m | CH₂ of cyclohexyl |

| 1.66 | td | CH₂ of cyclohexyl |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, td = triplet of doublets, tq = triplet of quartets, dq = doublet of quartets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbons of the ketone and carbamate (B1207046) groups are typically observed at the most downfield chemical shifts. The aromatic carbons of the benzyl group and the carbons of the cyclohexyl ring appear at characteristic chemical shifts.

The assigned chemical shifts for the major diastereomer of this compound in CDCl₃ are detailed below.

| Chemical Shift (δ) ppm | Assignment |

| 206.5 | C=O (Ketone) |

| 154.9 | C=O (Carbamate) |

| 135.3 | Aromatic C (Quaternary) |

| 134.4 | Aromatic CH |

| 129.9 | Aromatic CH |

| 128.7 | Aromatic CH |

| 80.6 | CH (Cyclohexyl) |

| 75.9 | Benzylic CH₂ |

| 55.4 | CH (Cyclohexyl) |

| 39.2 | CH₂ (Cyclohexyl) |

| 34.8 | CH₂ (Cyclohexyl) |

| 28.3 | CH₂ (Cyclohexyl) |

| 27.5 | CH₂ (Cyclohexyl) |

| 21.9 | CH₂ (Cyclohexyl) |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides a precise mass measurement. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ of a related compound, benzyl ((S)-((R)-1-azido-2-oxocyclohexyl)(phenyl)methyl)carbamate, has been reported, demonstrating the utility of this technique in confirming the molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O (ketone and carbamate), and C-O functional groups.

Key IR absorption frequencies for a related compound are listed in the following table. These values are indicative of the types of bonds present in this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3441 | N-H Stretch |

| 2963 | C-H Stretch (Aliphatic) |

| 2109 | (Not assigned in reference) |

| 1710 | C=O Stretch (Ketone & Carbamate) |

| 1484 | C=C Stretch (Aromatic) |

| 1258 | C-O Stretch |

| 1160 | C-N Stretch |

| 1089 | C-O Stretch |

| 798 | C-H Bend (Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzyl group in this compound is expected to exhibit characteristic absorption bands in the UV region due to the π → π* transitions of the aromatic ring. While specific UV-Vis spectral data for this compound were not found in the reviewed literature, the presence of the benzene (B151609) ring suggests absorption maxima would likely be observed around 254-265 nm.

Theoretical and Computational Investigations of Benzyl 2 Oxocyclohexyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. nrel.govresearchgate.net These computational techniques allow for the accurate determination of molecular geometries, electronic distributions, and other key parameters that are often difficult to ascertain through experimental means alone. nrel.gov

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been widely utilized to explore the molecular and electronic structure of organic compounds. nrel.govumich.edu For Benzyl (B1604629) (2-oxocyclohexyl)carbamate, DFT calculations, such as those at the M06-2X/def2-TZVP level of theory, can provide optimized 3D geometries, as well as Mulliken charges and spin densities. nrel.gov These calculations are crucial for understanding the stability and reactivity of the molecule. The determination of structural and electronic properties through DFT is fundamental to predicting how the molecule will interact with other chemical species. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. conicet.gov.arnumberanalytics.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. conicet.gov.arnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. conicet.gov.arnumberanalytics.com A large HOMO-LUMO gap suggests high molecular stability and lower reactivity in chemical reactions. conicet.gov.arresearchgate.net Conversely, a small gap indicates that the molecule is more likely to undergo chemical reactions, as less energy is required to move an electron from the HOMO to the LUMO. numberanalytics.comnih.gov This charge transfer can influence the molecule's biological activity and polarizability. nih.gov Analysis of the HOMO and LUMO energy levels can also be used to calculate global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness. conicet.gov.ar

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the molecule's ability to donate electrons. conicet.gov.arnumberanalytics.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons. conicet.gov.arnumberanalytics.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. conicet.gov.ar | A large gap indicates high stability and low reactivity, while a small gap suggests higher reactivity. conicet.gov.arresearchgate.net |

Conformational Analysis and Stereochemical Implications

The conformational analysis of cyclic structures like the cyclohexyl ring in Benzyl (2-oxocyclohexyl)carbamate is crucial for understanding its stereochemical properties. The arrangement of substituents on the ring can significantly influence the molecule's reactivity. For instance, in related cyclohexanone (B45756) derivatives, the stereochemistry of products is often determined by whether the attacking species approaches from an axial or equatorial direction. This can lead to the formation of different diastereomers, such as cis and trans isomers.

The stereochemical outcome of reactions involving such compounds can have significant implications. For example, in the synthesis of proline analogues with an octahydroindole core, controlling the stereochemistry is essential for obtaining the desired biologically active product. csic.es Similarly, the relative configuration of stereoisomers can be determined using spectroscopic techniques, which are often supported by computational models.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling, often using DFT, is a valuable tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways. For example, in reactions involving cyclohexanone derivatives, computational models can help predict whether a reaction will proceed via a specific intermediate, such as an enolate or an iminium cation.

These models can also explain the stereoselectivity of a reaction. For instance, computational studies can rationalize why a particular diastereomer is formed preferentially by examining the transition state energies leading to each isomer. In the context of multicomponent reactions like the Passerini reaction, computational analysis can help to understand the diastereoselectivity observed in the formation of new stereocenters. vu.nl

Biological Activity of Benzyl 2 Oxocyclohexyl Carbamate Derivatives in Vitro Studies

Evaluation of Histone Deacetylase (HDAC) Inhibitory Potential

While direct studies on benzyl (B1604629) (2-oxocyclohexyl)carbamate as a histone deacetylase (HDAC) inhibitor are not extensively documented, the broader class of benzamide (B126) and benzyl-containing hydroxamate derivatives has been a significant focus of HDAC inhibitor design. nih.govnih.gov HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov

Research into benzamide-based derivatives, which share structural similarities with the carbamate (B1207046) scaffold, indicates that specific structural features are critical for inhibitory activity against Class I HDACs (HDAC1, 2, and 3). nih.gov Studies have shown that a 2-aminobenzamide (B116534) group is a key pharmacophoric element, acting as a zinc-binding group (ZBG) essential for interacting with the active site of these zinc-dependent enzymes. nih.gov Derivatives lacking this ortho-amino group on the benzamide moiety were found to be completely inactive against Class I HDACs. nih.gov

Assessment of Antimicrobial Properties (e.g., Antibacterial and Antifungal)

Derivatives containing the benzyl carbamate motif have demonstrated notable antimicrobial properties. Studies on related chemical structures, such as benzyl bromides and benzoxazoles incorporating a benzyl group, have shown a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govnih.gov

One study investigated a series of benzyl bromide derivatives for their efficacy against Gram-positive and Gram-negative bacteria and pathogenic fungi. nih.govresearchgate.net The results, determined by minimum inhibitory concentration (MIC), showed that these compounds possess strong antibacterial and antifungal properties. nih.govresearchgate.net For instance, certain benzyl bromide derivatives were highly effective against Staphylococcus aureus, Streptococcus pyogenes, and the fungus Candida albicans. nih.gov

Similarly, a series of 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles were synthesized and evaluated, revealing significant antimicrobial activity. nih.gov These compounds displayed MIC values ranging from 6.25 to 200 µg/mL against the tested microorganisms. nih.gov Notably, one derivative, 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole, exhibited potent antifungal activity against C. glabrata, with an MIC value of 3.12 µg/mL, equivalent to the standard drug miconazole. nih.gov The findings suggest that the benzyl moiety is a key contributor to the antimicrobial and antifungal effects observed in these classes of compounds. nih.govnih.gov

Antimicrobial Activity (MIC) of Benzyl Derivatives

Minimum Inhibitory Concentration (MIC) values for representative benzyl derivatives against selected microbial strains.

| Compound Class | Microorganism | Strain | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Benzyl Bromide Derivative (1a) | Gram-positive Bacteria | S. aureus | 1 | nih.gov |

| S. pyogenes | 2 | nih.gov | ||

| Fungus | C. albicans | 0.25 | nih.gov | |

| Benzyl Bromide Derivative (1c) | Gram-positive Bacteria | S. pyogenes | 0.5 | nih.gov |

| E. faecalis | 2 | nih.gov | ||

| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Fungus | C. glabrata | 0.00312 | nih.gov |

Investigation as Modulators of Transient Receptor Potential Cation Channels (TRPML)

The benzyl (2-oxocyclohexyl)carbamate structure has been explicitly identified as a scaffold for developing modulators of Transient Receptor Potential Mucolipin (TRPML) channels. nih.gov TRPMLs are a subfamily of cation channels involved in various fundamental cellular functions, and their dysfunction has been implicated in several diseases. google.com

A research campaign aimed at identifying novel agonists for TRPML2 and TRPML3 channels involved the specific synthesis of tert-butyl benzyl(2-oxocyclohexyl)carbamate. nih.gov This compound served as a key intermediate in a multi-step synthesis designed to produce molecules that could modulate TRPML channel activity. nih.gov While the final biological data for the end products were part of a broader screening effort, the selection of this particular chemical framework highlights its relevance and potential as a starting point for discovering new TRPML modulators. The investigation into such modulators is driven by the therapeutic potential of targeting TRP channels in hereditary and acquired kidney disorders, among other conditions. google.com

Exploration of Other In Vitro Biological Targets and Pathways

Beyond the aforementioned targets, derivatives featuring benzyl and carbamate structures have been evaluated against other significant biological enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A study focused on designing novel inhibitors for Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a role in regulating endocannabinoid signaling, which is linked to pain, inflammation, and anxiety. nih.gov In this research, a series of carbamate derivatives were synthesized and tested, with 16 compounds showing FAAH inhibition with IC50 values ranging from 28 to 380 nM. nih.gov The most potent inhibitors identified serve as promising lead structures for the development of new therapeutic agents targeting FAAH. nih.gov

Cholinesterase Inhibition: Another area of investigation has been the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com A series of benzyl carbamate derivatives were synthesized and found to be strong, preferential inhibitors of BChE. mdpi.com Several of these compounds were significantly more potent than the clinically used drug rivastigmine. The most active derivative, benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate, exhibited an IC50 value of 4.33 µM against BChE, which was approximately 9-fold more effective than rivastigmine. mdpi.com Molecular modeling suggested these carbamate derivatives interact with key residues in the active site of BChE. mdpi.com

Inhibition of FAAH and BChE by Carbamate Derivatives

Half-maximal inhibitory concentration (IC50) values for representative carbamate derivatives against FAAH and BChE.

| Compound Class | Target Enzyme | Most Potent Derivative | IC50 (µM) | Reference |

|---|---|---|---|---|

| Carbamate Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Compound 14 | 0.028 | nih.gov |

| Carbamate Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Compound 18 | N/A (Potent) | nih.gov |

| Benzyl Carbamate Sulfonamides | Butyrylcholinesterase (BChE) | Compound 5k | 4.33 | mdpi.com |

| Compound 5j | 6.57 | mdpi.com | ||

| Compound 5c | 8.52 | mdpi.com | ||

| Standard | Butyrylcholinesterase (BChE) | Rivastigmine | ~39 (Calculated) | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives related to this compound, SAR insights have been developed across different biological targets.

For HDAC inhibition , studies on benzamide derivatives have established that the presence of an ortho-amino group on the benzamide ring is critical for activity against Class I HDACs. nih.gov The length of the linker region was also identified as a key factor, with shorter molecules showing enhanced potency. nih.gov For HDAC6-selective inhibitors, the substitution pattern and orientation of the N-benzyl capping group were found to be determinant for selectivity. nih.gov

In the context of antimicrobial activity , SAR studies of 2,5-disubstituted benzoxazoles showed that the nature and position of substituents on the benzyl ring significantly influence efficacy. nih.gov For instance, the introduction of a bromine atom at the para-position of a benzylcarbonylamino side chain led to a compound with antifungal activity equal to that of a standard drug. nih.gov

For BChE inhibition , SAR analysis of benzyl carbamate sulfonamides revealed that an isobutyl substituent at one position (R1) was important for high potency. mdpi.com However, the substituents on the benzylsulfamoyl moiety (R2) also played a crucial role, indicating that a combination of optimal groups at different positions is necessary to achieve the highest inhibitory activity. mdpi.com The stereochemistry of the cyclohexane (B81311) substituents has also been shown to have little effect on the in vitro potency of some drug classes, although it can be essential for in vivo efficacy. researchgate.net

These SAR studies collectively demonstrate that systematic modification of the benzyl group, the carbamate or amide linker, and the cyclic moiety can lead to significant improvements in biological activity and selectivity.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of carbamates, including Benzyl (B1604629) (2-oxocyclohexyl)carbamate, has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) and its derivatives, or harsh reaction conditions. usf.eduresearchgate.net These conventional pathways present challenges related to toxicity, waste generation, and energy consumption, prompting a shift towards greener and more sustainable alternatives. usf.edursc.org

Emerging research is focused on several key innovations:

Carbon Dioxide (CO₂) as a C1 Building Block : A significant advancement is the use of carbon dioxide as an inexpensive, non-toxic, and abundant C1 source for carbamate (B1207046) synthesis. researchgate.netwosjournals.com One such method involves a three-component coupling of an amine, CO₂, and an organic electrophile under mild conditions, often facilitated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). usf.eduacs.org This approach not only avoids toxic reagents but also contributes to carbon capture and utilization. mdpi.com

Catalyst-Free and Metal-Free Approaches : Recent studies have unveiled a novel methodology for the direct conversion of tert-butoxycarbonyl (Boc)-protected amines into carbamates using lithium tert-butoxide (t-BuOLi) as the sole base. rsc.org This strategy is noteworthy for completely avoiding hazardous reagents and metal catalysts, aligning with the principles of sustainable chemistry and offering high yields across a broad range of substrates. rsc.org

Continuous Flow Synthesis : The adaptation of carbamate synthesis to continuous flow systems represents a major leap in efficiency and safety. acs.org A recently developed continuous methodology allows for the reaction of amines, alkyl halides, and CO₂ in the presence of DBU, drastically reducing reaction times from hours to minutes compared to batch processes. acs.org This technique enables precise control over reaction parameters and safer handling of gaseous reagents like CO₂. acs.org

| Feature | Traditional Methods | Innovative & Sustainable Methods | Key Advantages of Innovation |

| Carbon Source | Phosgene, Chloroformates, Isocyanates usf.eduresearchgate.net | Carbon Dioxide (CO₂) acs.org | Non-toxic, abundant, sustainable C1 source researchgate.netmdpi.com |

| Reagents/Catalysts | Often require transition metal catalysts usf.edu | Base-mediated (e.g., DBU, t-BuOLi) rsc.orgacs.org | Avoidance of toxic and heavy metal contamination rsc.org |

| Reaction Conditions | Often require elevated temperatures usf.edu | Mild temperatures usf.eduacs.org | Energy efficiency, compatibility with labile groups usf.edu |

| Process Type | Batch processing acs.org | Continuous flow acs.org | Reduced reaction time, enhanced safety and control acs.org |

Discovery of Novel Reactivity Patterns and Applications in Advanced Organic Synthesis

Beyond its synthesis, the future of Benzyl (2-oxocyclohexyl)carbamate lies in uncovering new ways to use its structure to build more complex molecules. The field of advanced organic synthesis seeks to develop efficient routes to complex targets, and versatile building blocks are essential for this endeavor. cur.ac.rwgu.se Emerging research reveals that cyclic carbamates are not merely static products but dynamic intermediates capable of undergoing unique and powerful transformations.

Key areas of emerging reactivity include:

Radical-Mediated Rearrangements : In a notable discovery, a bicyclic carbamate derived from a cyclic piperidone underwent a novel, stereoselective ring contraction under free-radical conditions to form a dense oxazolidinone structure. nih.gov This type of unexpected rearrangement opens up pathways to complex heterocyclic systems that are difficult to access through conventional means.

Electrochemical Functionalization : An innovative electrochemical protocol enables the α-oxygenation of cyclic carbamates using an aminoxyl mediator. researchgate.net This method proceeds at a significantly lower potential than direct substrate oxidation, allowing for the functionalization of the carbamate ring with a high degree of functional group tolerance that is inaccessible with traditional chemical oxidants. researchgate.net

Catalytic Stereoselective Interconversions : Research has shown that phenylsulfanyl-containing cyclic carbamates can undergo stereospecific interconversion in the presence of silica (B1680970) gel. rsc.org This rearrangement proceeds via a thiiranium ion intermediate and demonstrates a novel way to control stereochemistry in these ring systems. rsc.org

N-Acyliminium Ion Chemistry : this compound and its precursors are valuable partners in N-acyliminium ion reactions. For instance, reacting a carbamate, an aldehyde, and a silyl (B83357) enol ether (like 1-cyclohexenyloxytrimethylsilane) in a one-pot, three-component reaction provides access to complex homoallylic amines, demonstrating the compound's utility in multi-component strategies for rapid molecule construction.

| Reactivity Pattern | Description | Synthetic Application | Reference |

| Free-Radical Ring Contraction | Reduction of an iodinated bicyclic carbamate induces a stereoselective ring contraction. | Access to complex oxazolidinone scaffolds. | nih.gov |

| Electrochemical α-Oxygenation | Mediated electrochemical oxidation introduces an oxygen atom at the α-position to the nitrogen. | Functional group-tolerant C-H activation of the carbamate ring. | researchgate.net |

| Silica-Catalyzed Rearrangement | Stereospecific interconversion of substituted cyclic carbamates catalyzed by silica gel. | Control and modification of stereocenters within the heterocyclic core. | rsc.org |

| N-Acyliminium Ion Reactions | Use as a component in reactions with aldehydes and nucleophiles to form complex amines. | Rapid construction of molecular complexity via multi-component reactions. |

Integration of Advanced Computational Approaches for Predictive Design

The synergy between experimental synthesis and computational chemistry is accelerating progress in carbamate research. Advanced computational approaches are no longer just for post-synthesis analysis; they are becoming indispensable tools for the predictive design of new molecules and reactions involving scaffolds like this compound.

Future research will increasingly rely on:

Quantitative Structure-Activity Relationship (QSAR) Modeling : 2D- and 3D-QSAR models are being developed to create statistically robust equations that correlate structural features of carbamate derivatives with their biological activity. plos.orgplos.org These models allow researchers to predict the potency of hypothetical new compounds before they are synthesized, guiding efforts toward the most promising candidates. plos.org For example, a QSAR model for carbamate-based acetylcholinesterase (AChE) inhibitors identified key molecular descriptors influencing activity, leading to the design of new molecules with enhanced predicted potency. plos.orgplos.org

Molecular Docking and Dynamics Simulations : Molecular docking is used to predict how carbamate-based ligands bind to the active sites of biological targets like enzymes. ijpsdronline.comnih.gov This provides crucial insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding affinity. nih.gov Following docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, confirming whether the predicted binding pose is maintained in a dynamic environment. plos.orgplos.org

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are employed to calculate and predict the fundamental electronic and geometric properties of carbamate molecules. scirp.org These calculations can determine optimized bond lengths and angles, vibrational frequencies, and molecular orbital energies (e.g., HOMO and LUMO), which are crucial for understanding reactivity and designing molecules with specific electronic characteristics. scirp.org

| Computational Method | Application in Carbamate Research | Example Finding |

| QSAR Modeling | Predicts biological activity (e.g., pIC₅₀) based on molecular structure. | Identified Connolly Accessible Area and Hydrogen% as key features for anti-acetylcholinesterase activity. plos.orgplos.org |

| Molecular Docking | Predicts binding mode and affinity of carbamates to protein targets. | Identified molecule M6 as a potent AChE binder with a docking score of -11.200 kcal/mol. plos.orgplos.org |

| Molecular Dynamics (MD) | Assesses the stability of the carbamate-protein complex over time. | Confirmed the stability of the M6-AChE complex over a 100 ns simulation. plos.orgplos.org |

| Density Functional Theory (DFT) | Calculates optimized geometries, electronic properties, and vibrational frequencies. | Compared theoretical structures with X-ray diffraction data to validate computational accuracy. scirp.org |

Rational Design and Synthesis of Next-Generation Biologically Active Molecules

The ultimate goal of studying this compound and its relatives is to leverage this chemical knowledge for the rational design of new, effective, and safe therapeutic agents. acs.orgnih.gov The carbamate moiety is a privileged scaffold in medicinal chemistry, known for its stability and ability to act as a peptide bond surrogate. wosjournals.comnih.gov Future research will focus on creating highly tailored molecules for specific diseases.

Emerging strategies in rational design include:

Dual-Binding Site Inhibitors : Moving beyond single-target inhibition, researchers are designing carbamates that can interact with two distinct sites on a target protein. nih.gov A prime example is the design of dual-binding inhibitors of acetylcholinesterase (AChE), where a carbamate moiety is positioned to interact with the catalytic active site (CAS) while another part of the molecule anchors to the peripheral anionic site (PAS). This approach can lead to significantly enhanced potency and a more complex mechanism of action. nih.gov

Target-Specific Scaffolds : By combining the carbamate functional group with other bioactive scaffolds, new hybrid molecules can be designed with improved selectivity for specific enzyme isoforms or disease targets. mdpi.com For instance, resveratrol-based carbamates have been synthesized as selective inhibitors of butyrylcholinesterase (BChE) over AChE, which is a desirable profile for treating later stages of Alzheimer's disease. mdpi.com Similarly, the development of biscarbamates, which contain two carbamate groups, has led to very fast and potent BChE inhibitors. mdpi.com

Prodrug Approaches : The design of carbamate-based prodrugs is a sophisticated strategy to improve drug delivery. nih.gov In one study, an inactive prodrug was designed to be activated by a redox step within the central nervous system, releasing a highly potent dual-binding site AChE inhibitor directly at the site of action. nih.gov This minimizes off-target effects and enhances therapeutic efficacy.

| Designed Molecule Class | Therapeutic Target | Design Strategy | Example Result |

| Quinolinium-Phthalimide Hybrids | Acetylcholinesterase (AChE) | Rational design of a dual-binding site inhibitor and its corresponding redox-activated prodrug. | The active inhibitor (compound 4) showed high potency (IC₅₀ = 6 nM), while its prodrug was inactive. nih.gov |

| Biscarbamates | Butyrylcholinesterase (BChE) | Synthesis of molecules with two carbamate groups to enhance binding and reactivity. | Compound 16 was identified as a BChE inhibitor nearly 10 times faster than the reference drug bambuterol. mdpi.com |

| Resveratrol-Based Carbamates | Butyrylcholinesterase (BChE) | Hybridization of the carbamate moiety with the resveratrol (B1683913) scaffold to achieve target selectivity. | New carbamates were developed as potent and selective BChE inhibitors. mdpi.com |

| QSAR-Guided Carbamates | Acetylcholinesterase (AChE) | In-silico design based on a QSAR model to maximize predicted inhibitory activity. | Designed molecule M6 showed higher predicted potency (pIC₅₀ = 8.76) than the template molecule (pIC₅₀ = 8.08). plos.orgplos.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing benzyl (2-oxocyclohexyl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate formation between 2-oxocyclohexylamine and benzyl chloroformate under alkaline conditions (e.g., NaHCO₃ or triethylamine). Optimization involves controlling temperature (0–5°C for exothermic reactions) and solvent selection (THF or dichloromethane). Continuous flow reactors improve yield (85–92%) and purity (>95%) by enhancing mixing and heat transfer . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Stability tests under varying pH and temperature conditions should precede storage (dry, inert atmosphere).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use tandem analytical techniques:

- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.

- NMR : Confirm carbamate linkage via ¹³C-NMR (δ ~155 ppm for carbonyl) and ¹H-NMR (benzyl protons at δ 7.3–7.4 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~263.3).

- FT-IR : Carbamate N-H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the stability considerations for benzyl carbamates under experimental conditions?

- Methodological Answer : Benzyl carbamates are sensitive to:

- Acidic Hydrolysis : Rapid degradation below pH 1 (e.g., HCl, 100°C).

- Reductive Conditions : LiAlH₄ cleaves the carbamate to amines.

- Oxidative Stress : Susceptible to KMnO₄ or CrO₃.

Use buffered solutions (pH 4–9) for biological assays and avoid prolonged exposure to light/moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of benzyl carbamate derivatives for enzyme inhibition?

- Methodological Answer :

- Receptor-Dependent Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the 2-oxocyclohexyl moiety and enzyme active sites (e.g., acetylcholinesterase).

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance binding affinity.

- Biological Validation : Test inhibitory activity using Ellman’s assay (IC₅₀ comparisons). Derivatives with bulky cyclohexyl substituents show 10–20× higher selectivity for butyrylcholinesterase over acetylcholinesterase .

Q. How can conflicting data on biological activity among carbamate derivatives be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).

- Crystallographic Analysis : Resolve binding modes via X-ray diffraction of inhibitor-enzyme complexes. For example, a 2.1 Å resolution structure revealed steric clashes in low-activity derivatives .

- Metabolic Stability Check : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out off-target degradation .

Q. What computational strategies predict the selective inhibition of HIV protease by benzyl carbamate derivatives?

- Methodological Answer :

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding pocket flexibility. The 2-oxocyclohexyl group stabilizes flap regions (RMSD < 1.5 Å).

- Free Energy Calculations : Use MM-PBSA to quantify ΔG binding. Derivatives with adamantane substitutions (e.g., from ) show ΔG < −40 kcal/mol, correlating with IC₅₀ < 50 nM .

Q. How does stereochemistry influence the biological activity of benzyl carbamates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.